Product packaging for Hydrocortisone 21-octanoate-d4(Cat. No.:)

Hydrocortisone 21-octanoate-d4

Cat. No.: B12413975
M. Wt: 492.7 g/mol
InChI Key: VWVPRYMOFYIOOZ-IESZJFDPSA-N
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Description

Significance of Stable Isotope-Labeled Compounds in Chemical and Biological Sciences

Stable isotope-labeled compounds, particularly those enriched with deuterium (B1214612) (²H), have become indispensable tools across various scientific disciplines. nih.govsymeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. karger.commetsol.com Their primary utility lies in their ability to act as tracers in complex biological and chemical systems without altering the molecule's inherent chemical properties. moravek.com

The incorporation of stable isotopes like deuterium, carbon-13, or nitrogen-15 (B135050) creates a molecule with a distinct mass signature. symeres.com This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to differentiate the labeled compound from its naturally occurring, unlabeled counterparts. arkat-usa.org This principle is the cornerstone of the internal standard method in quantitative mass spectrometry, where a known quantity of the labeled compound is added to a sample to ensure highly accurate and precise measurement of the target analyte. thalesnano.com

Furthermore, stable isotope labeling is a powerful technique for:

Metabolic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. nih.govmoravek.comthalesnano.com

Mechanistic Elucidation: Investigating the pathways of chemical reactions and enzyme mechanisms through the kinetic isotope effect. symeres.comarkat-usa.orgthalesnano.com

Structural Analysis: Aiding in the determination of molecular structures when used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.com

The synergy between stable isotope labeling and high-sensitivity analytical techniques like MS and NMR has profoundly advanced our understanding of drug disposition, metabolic pathways, and the origins of toxicity. nih.govacs.org

Overview of Hydrocortisone (B1673445) and its Derivatives in Biochemical Investigations

Hydrocortisone, known endogenously as cortisol, is a primary glucocorticoid hormone produced by the adrenal cortex. ekb.egnih.gov It plays a central role in a wide array of physiological processes, including the regulation of metabolism, immune responses, and the body's reaction to stress. nih.govcaymanchem.com Due to its potent anti-inflammatory and immunosuppressive properties, hydrocortisone and its synthetic derivatives are widely used therapeutically. wikipedia.org

In biochemical research, hydrocortisone and its derivatives are studied to understand their mechanisms of action and metabolic fate. Scientists create derivatives, often through esterification at the C21 position, to modify the parent molecule's properties, such as lipophilicity, which can influence its absorption and duration of action. researchgate.netnih.gov

Hydrocortisone 21-octanoate is one such derivative. The addition of the eight-carbon octanoate (B1194180) chain makes the molecule more lipophilic (fat-soluble) compared to hydrocortisone. cymitquimica.com This alteration is designed to affect how the compound interacts with biological membranes and is processed by the body. Research on similar esters has shown that they can be hydrolyzed back to the active parent compound, hydrocortisone, during or after absorption. nih.gov

Rationale for Deuterium Labeling of Hydrocortisone 21-octanoate for Advanced Research

The rationale for creating Hydrocortisone 21-octanoate-d4 is rooted in the need for a precise tool to study the pharmacology of its unlabeled counterpart. Deuterium-labeled steroids serve as the gold standard for internal standards in quantitative analysis using mass spectrometry. caymanchem.comsigmaaldrich.com

By labeling Hydrocortisone 21-octanoate with four deuterium atoms, a stable, heavier version of the molecule is created. scbt.com This labeled compound (the internal standard) can be added to biological samples, such as blood or urine, before analysis. Because it is chemically identical to the unlabeled drug, it behaves the same way during sample extraction, handling, and analysis, but its higher mass allows it to be separately quantified by the mass spectrometer. This allows for the correction of analytical variability and ensures the highly accurate measurement of the unlabeled drug's concentration.

Furthermore, this compound is invaluable for pharmacokinetic studies. smolecule.com When administered, it can be used to trace the metabolic journey of the drug, distinguishing the administered compound and its metabolites from the body's own endogenous hydrocortisone. clearsynth.com This allows for unambiguous investigation into the rate and extent of the hydrolysis of the octanoate ester and the subsequent metabolism of the released hydrocortisone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O6 B12413975 Hydrocortisone 21-octanoate-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H44O6

Molecular Weight

492.7 g/mol

IUPAC Name

[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate

InChI

InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1/i17D2,23D,26D

InChI Key

VWVPRYMOFYIOOZ-IESZJFDPSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

Physicochemical Properties of Hydrocortisone 21 Octanoate D4

The specific physicochemical properties of Hydrocortisone (B1673445) 21-octanoate-d4 define its utility in analytical and research settings.

PropertyValue/DescriptionReference(s)
Molecular Formula C₂₉H₄₀D₄O₆ scbt.com
Molecular Weight 492.68 g/mol scbt.com
Unlabeled CAS No. 6678-14-4 scbt.comepa.gov
Synonyms Cortisol-d4 Octanoate (B1194180), Cortisol-d4 21-Octanoate, (11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]-pregn-4-ene-3,20-dione-d4 scbt.comclearsynth.com
Structure A hydrocortisone core structure with an octanoate ester at the C21 position and four deuterium (B1214612) atoms replacing hydrogen atoms at stable, non-exchangeable positions on the steroid nucleus. scbt.com
Isotopic Purity Typically ≥98% or higher, with a defined mass shift of M+4 compared to the unlabeled analogue. caymanchem.comsigmaaldrich.com

Advanced Analytical Methodologies for Hydrocortisone 21 Octanoate D4

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly when analyzing complex biological matrices like plasma or urine, achieving accurate and precise measurements is a significant challenge. Hydrocortisone (B1673445) 21-octanoate-d4 serves as an ideal stable isotope-labeled internal standard (SIL-IS) to address these challenges. waters.comannlabmed.org

Principles of Internal Standard Application in Mass Spectrometry

The fundamental principle behind using an internal standard is to correct for variations that can occur during sample preparation and analysis. scispace.com An ideal internal standard should behave chemically and physically identically to the analyte of interest (in this case, the non-labeled hydrocortisone 21-octanoate). lgcstandards.com By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any loss of the analyte during extraction, or fluctuations in the instrument's response, will be mirrored by the SIL-IS. waters.comwaters.com

Mass spectrometry can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). lgcstandards.com Since Hydrocortisone 21-octanoate-d4 is heavier than its non-labeled counterpart due to the deuterium (B1214612) atoms, it will have a distinct m/z value. acanthusresearch.comscbt.com The quantification is then based on the ratio of the analyte's signal to the SIL-IS's signal, which remains constant even if the absolute signals vary. annlabmed.org This ratiometric measurement significantly improves the accuracy and precision of the quantification. annlabmed.org

Mitigation of Matrix Effects and Analytical Variability

Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.comwaters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. waters.com

Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in the same way. annlabmed.orgoup.com Therefore, the ratio of the analyte to the SIL-IS remains unaffected, effectively compensating for these matrix-induced variations. annlabmed.org This co-elution and co-ionization behavior is crucial for mitigating the imprecision caused by matrix effects. waters.comwaters.com The use of a SIL-IS also helps to correct for variability in sample recovery during extraction and inconsistencies in injection volume. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for the quantitative analysis of steroids in biological fluids, offering high sensitivity and specificity. nih.govnih.govnih.gov this compound is instrumental in these LC-MS-based methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation

Before reaching the mass spectrometer, the complex mixture from a biological sample is separated using either High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). lcms.czjasco-global.com These techniques separate compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). lcms.czlcms.cz The goal is to chromatographically resolve the analyte of interest from other interfering compounds, including other steroids with similar structures. lcms.cznih.gov

UHPLC, which utilizes smaller particle-sized columns and higher pressures than conventional HPLC, allows for faster and more efficient separations, often reducing analysis times significantly. lcms.czjasco-global.com For instance, methods have been developed to separate multiple corticosteroids in under four minutes using UHPLC. lcms.cz The choice of column chemistry, such as C18, and the composition of the mobile phase are critical for achieving optimal separation of structurally similar corticosteroids. lcms.cznih.gov

Table 1: Comparison of HPLC and UHPLC for Corticosteroid Separation

Feature HPLC UHPLC
Particle Size 3-5 µm < 2 µm
Pressure Lower Higher
Analysis Time Longer Shorter (e.g., < 4 minutes for 9 corticosteroids lcms.cz)
Resolution Good Excellent

| Solvent Consumption | Higher | Lower |

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique used in conjunction with LC. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (the molecular ion of the analyte or SIL-IS) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as it is unlikely that another compound will have the same precursor ion, product ion, and retention time as the analyte of interest. researchgate.netlcms.cz

The use of this compound as an internal standard is particularly advantageous in LC-MS/MS methods for quantifying hydrocortisone and its esters. nih.govresearchgate.net By monitoring a specific MRM transition for the analyte and a different, specific transition for the deuterated internal standard, highly accurate and precise quantification can be achieved, even at very low concentrations. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) offers an alternative and complementary approach to tandem mass spectrometry. mdpi.comnih.gov Unlike tandem MS which relies on fragmentation, HRMS instruments can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. mdpi.comsciex.com This high mass accuracy provides excellent specificity, as it can differentiate the analyte from other co-eluting compounds with the same nominal mass but different elemental formulas. mdpi.com

Recent advancements have shown that HRMS instruments can achieve sensitivity and quantitative performance comparable to tandem mass spectrometers for small molecules like steroids. mdpi.comlcms.cz The ability to perform full-scan acquisitions with high resolution allows for the simultaneous quantification of target analytes and the retrospective analysis of data for untargeted compound identification. mdpi.combioanalysis-zone.com In this context, this compound serves as a reliable internal standard for accurate quantification in HRMS-based workflows. mdpi.comnih.gov

Table 2: Key Analytical Parameters in Mass Spectrometry

Parameter Tandem Mass Spectrometry (MS/MS) High-Resolution Mass Spectrometry (HRMS)
Principle Precursor/Product Ion Fragmentation (MRM) Accurate Mass Measurement
Specificity High, based on fragmentation pattern Very High, based on elemental composition
Primary Use Targeted Quantification Targeted Quantification & Untargeted Screening

| Data Acquisition | Monitors specific transitions | Full scan or targeted SIM |

Method Validation Parameters in Bioanalytical Assay Development

Quantification of Limits of Detection (LOD) and Limits of Quantification (LOQ)

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the performance of a quantitative assay. nih.gov The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be accurately and precisely quantified within predefined goals for bias and imprecision. nih.gov These values are crucial for validating analytical methods, particularly in the sensitive analysis of biological matrices. nih.govresearchgate.net

For deuterated compounds like this compound, the LOD and LOQ are not typically determined for the compound itself. Instead, this isotopically labeled molecule serves as an ideal internal standard (IS) for the quantification of its non-deuterated analogue, hydrocortisone 21-octanoate, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lumiprobe.comlumiprobe.com The stable isotope label allows it to be distinguished from the endogenous analyte by its mass, while its near-identical chemical and physical properties ensure it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in the analytical process. d-nb.info

The determination of LOD and LOQ is therefore performed for the target analyte (e.g., hydrocortisone) using the deuterated standard for calibration and normalization. The LOD is often established at a concentration yielding a signal-to-noise (S/N) ratio of at least 3:1, while the LOQ is established at a higher concentration, often with an S/N ratio of ≥5:1 or ≥10:1 and a relative standard deviation (RSD) below a certain threshold, such as 20%. researchgate.netnih.gov

Table 1: Examples of LOD and LOQ for Steroids Using Deuterated Internal Standards This table presents data for related steroid compounds to illustrate the typical performance of analytical methods where a deuterated standard like this compound would be employed.

AnalyteInternal Standard UsedMatrixAnalytical MethodLODLOQSource
Hydrocortisone (Cortisol)Deuterated Internal StandardSynthetic UrineHPLC-MS/MSNot Reported5 ng/mL researchgate.net
CortisolCortisol-d4SerumLC/IM/MS10 ng/dL20 ng/dL nih.gov
TestosteroneTestosterone-d5SerumLC/IM/MS1.0 ng/dL2.0 ng/dL nih.gov
ProgesteroneProgesterone-d9SerumLC/IM/MS5.0 ng/dL10 ng/dL nih.gov

Application in Targeted and Untargeted Metabolomics Profiling

Metabolomics aims to comprehensively measure the complete set of low-molecular-weight molecules (metabolites) in a biological system. nih.gov Methodologies are broadly divided into targeted and untargeted approaches, and isotopically labeled standards like this compound are invaluable in both workflows. frontlinegenomics.com

Targeted Metabolomics

Targeted metabolomics focuses on the accurate measurement of a predefined and specific group of metabolites. nih.govthermofisher.com This quantitative approach is hypothesis-driven and is often used to validate findings from discovery experiments or to measure specific metabolic pathways. thermofisher.com In this context, this compound serves as an ideal internal standard for the precise quantification of endogenous hydrocortisone esters. nih.gov

The workflow involves adding a known concentration of the deuterated standard to samples at the beginning of the preparation process. nih.gov Because the standard and the analyte exhibit nearly identical behavior during extraction and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the standard. By comparing the signal of the analyte to the signal of the known quantity of the internal standard, a highly accurate and precise concentration can be determined. nmrprocflow.org This is particularly crucial for steroid profiling in clinical research and diagnostics, such as screening for congenital adrenal hyperplasia from dried blood spots, where accurate quantification is essential. nih.gov

Untargeted Metabolomics

Untargeted metabolomics, or discovery-based metabolomics, aims to measure as many metabolites as possible in a sample to identify global metabolic changes related to a specific condition, stimulus, or phenotype. frontlinegenomics.comnih.gov This approach is not focused on absolute quantification but rather on identifying statistically significant differences in the relative abundance of metabolites between sample groups. nih.gov

While not used for direct quantification of a specific analyte, a deuterated standard such as this compound can be incorporated into untargeted workflows as a quality control (QC) measure. haematologica.org By adding the standard to every sample, it can be used to monitor and assess the analytical reproducibility and stability of the instrument (e.g., LC-MS system) throughout the entire run. frontlinegenomics.comhaematologica.org Consistent intensity and retention time of the deuterated standard across all samples provide confidence that the observed variations in endogenous metabolites are due to true biological differences rather than analytical drift. This helps to ensure the high quality and reliability of the data generated in large-scale metabolic profiling studies. haematologica.orgendocrine-abstracts.org

Pharmacokinetic and Metabolic Research Utilizing Hydrocortisone 21 Octanoate D4 in Preclinical Models

Investigation of Metabolic Pathways and Biotransformation of Corticosteroids

The biotransformation of Hydrocortisone (B1673445) 21-octanoate-d4 is anticipated to follow the established metabolic pathways for hydrocortisone esters. The initial step involves the hydrolysis of the octanoate (B1194180) ester at the C21 position, a reaction often catalyzed by esterase enzymes present in plasma and tissues like the liver and skin, to release deuterated hydrocortisone (Cortisol-d4). medicaljournals.se The subsequent metabolism of Cortisol-d4 mirrors that of endogenous hydrocortisone, undergoing extensive Phase I and Phase II reactions, primarily in the liver. oatext.comnih.gov

Once Hydrocortisone 21-octanoate-d4 is hydrolyzed to Cortisol-d4, it enters the primary corticosteroid metabolic cascade.

Phase I Metabolism: These reactions involve reduction and oxidation processes. Studies using human liver preparations have identified key Phase I metabolites. oatext.comnih.gov In a three-dimensional human liver bioreactor study, Phase I metabolites accounted for approximately 8-10% of hydrocortisone loss. nih.gov The primary metabolites formed during this phase are:

Dihydrocortisol and Tetrahydrocortisol (B1682764): Formed by the reduction of the A-ring of the steroid nucleus. oatext.comnih.gov

Cortisone (B1669442): Formed by the oxidation of the 11-hydroxyl group, a reversible reaction. oatext.comresearchgate.net

Dihydrocortisone and Tetrahydrocortisone: Resulting from the subsequent reduction of cortisone. oatext.comnih.gov

6β-hydroxycortisol: A product of hydroxylation. oatext.comresearchgate.net

Phase II Metabolism: These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. Phase II metabolites are the most prevalent, accounting for 45-52% of hydrocortisone metabolism in some models. oatext.comnih.gov The major Phase II metabolites are:

Tetrahydrocortisol glucuronide nih.gov

Tetrahydrocortisone glucuronides nih.gov

Hydrocortisone sulfate (B86663) oatext.com

Metabolic PhaseMetabolite NamePrecursorReference
Phase IDihydrocortisolHydrocortisone oatext.comnih.gov
Phase ITetrahydrocortisolHydrocortisone oatext.comnih.gov
Phase ICortisoneHydrocortisone oatext.comresearchgate.net
Phase IDihydrocortisoneCortisone oatext.comnih.gov
Phase ITetrahydrocortisoneCortisone oatext.comnih.gov
Phase I6β-hydroxycortisolHydrocortisone oatext.comresearchgate.net
Phase IITetrahydrocortisol glucuronideTetrahydrocortisol nih.gov
Phase IITetrahydrocortisone glucuronideTetrahydrocortisone nih.gov
Phase IIHydrocortisone sulfateHydrocortisone oatext.com

The metabolism of hydrocortisone is governed by several key enzyme systems, primarily located in the liver. oatext.comphysiology.org The activity of these enzymes dictates the balance between active cortisol and its inactive metabolites.

11β-hydroxysteroid dehydrogenases (11β-HSD): These enzymes are crucial for the interconversion of hydrocortisone (cortisol) and cortisone. oup.comnih.gov

11β-HSD type 1 (11β-HSD1): Predominantly found in the liver, this enzyme mainly catalyzes the conversion of inactive cortisone to active cortisol. oatext.comoup.com

11β-HSD type 2 (11β-HSD2): This enzyme deactivates cortisol by converting it to cortisone. oup.com

5α-reductase and 5β-reductase: These enzymes are responsible for the reduction of the A-ring of the steroid nucleus, leading to the formation of tetrahydro-metabolites like tetrahydrocortisol (THF) and 5α-tetrahydrocortisol (5α-THF). oup.com

20α/β-hydroxydehydrogenases (20α/β-HSD): These enzymes are involved in the metabolism of tetrahydro-metabolites to α- and β-cortols and cortolones. oup.com

Glucuronosyltransferases (UGTs): These Phase II enzymes conjugate the metabolites with glucuronic acid, forming water-soluble glucuronides for excretion. nih.govnih.gov

EnzymeFunction in Hydrocortisone MetabolismReference
11β-HSD Type 1Activates cortisone to hydrocortisone (cortisol). oatext.comoup.com
11β-HSD Type 2Inactivates hydrocortisone (cortisol) to cortisone. oup.com
5α/β-ReductasesReduces the steroid A-ring to form tetrahydro-metabolites. oup.com
20α/β-HSDMetabolizes tetrahydro-metabolites further. oup.com
Glucuronosyltransferases (UGTs)Conjugates metabolites with glucuronic acid for excretion. nih.govnih.gov

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. symeres.com Deuterium (B1214612) labeling allows for the study of metabolic pathways, bioavailability, and drug interactions with high precision. symeres.comnih.gov

By introducing a deuterated version of the drug, researchers can use mass spectrometry-based methods to distinguish the administered exogenous steroid from the body's own endogenous cortisol. nih.gov This is because the deuterated compound and its metabolites will have a higher mass-to-charge ratio than their non-deuterated counterparts. This technique allows for the accurate tracing of the metabolic transformations the drug undergoes without the need for radioactive labeling. nih.govnih.gov Studies on other deuterated steroids have successfully used this approach to follow metabolic transformations in vivo, demonstrating that all major metabolic reactions can occur within the liver. nih.gov This methodology is crucial for detailed pharmacokinetic analyses, as it enables the simultaneous measurement of both the administered drug and its metabolites alongside their endogenous equivalents. nih.gov

Pharmacokinetic Profiling in In Vitro Systems and Animal Models

Pharmacokinetic studies using this compound in preclinical models are designed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

In vitro models, particularly those using hepatocytes, are essential for studying the initial stages of a drug's pharmacokinetic profile. When this compound is introduced to a cell culture of human hepatocytes, it is expected to be taken up by the cells. medicaljournals.se Inside the cells, esterases would hydrolyze the 21-octanoate ester to release Cortisol-d4. medicaljournals.se

A study utilizing a three-dimensional human liver bioreactor containing hepatocytes provides a relevant model for these investigations. nih.gov In this system, hydrocortisone was shown to be readily metabolized, with its concentration depleting with first-order kinetics. nih.gov Such models allow for the determination of key pharmacokinetic parameters. nih.gov

Pharmacokinetic Parameters of Hydrocortisone in a 3D Human Liver Bioreactor Model nih.gov
ParameterValueDescription
Half-life (t½)23.03 hoursTime required for the concentration of the drug to reduce by half.
Elimination Rate Constant (kₑₗ)0.03 hour⁻¹The rate at which the drug is removed from the system.
Clearance (CL)6.6 × 10⁻⁵ L·hour⁻¹The volume of medium cleared of the drug per unit time.
Area Under the Curve (AUC)1.03 (mg/L)*hThe total drug exposure over time.

Following metabolism in the liver, the water-soluble Phase II metabolites of this compound are primarily eliminated from the body. Studies in preclinical animal models, such as rats, are used to determine these excretion pathways.

Research on other steroids in bile fistula rats has shown that metabolites are excreted into the bile. nih.gov This study also noted a significant sex difference, with male animals excreting metabolites more rapidly than females, which was linked to a higher rate of glucuronide conjugate formation in the male liver. nih.gov In male rats, the primary metabolite was a glucuronide conjugate, while in females, the administered steroid sulfate itself was a major component excreted in the bile. nih.gov These findings suggest that for this compound, the deuterated glucuronide and sulfate conjugates would be major excretory products found in both bile and, subsequently, feces, as well as in urine.

Modeling of Drug Disposition (e.g., Protein Binding Kinetics to CBG)

The disposition of corticosteroids like hydrocortisone is significantly influenced by their binding to plasma proteins, primarily corticosteroid-binding globulin (CBG), also known as transcortin, and to a lesser extent, albumin. nih.govnih.gov Only the unbound or free fraction of the drug is considered biologically active and available to exert its physiological effects. nih.gov Therefore, understanding the binding kinetics of hydrocortisone and its esters to CBG is paramount in developing accurate pharmacokinetic models.

This compound is utilized in sophisticated in-silico and in-vitro models to simulate and predict its disposition in a physiological system. These models are essential for translating preclinical findings to potential clinical scenarios. The deuterated label allows for precise quantification and differentiation from endogenous hydrocortisone, enabling a clearer picture of the drug's behavior.

Pharmacokinetic models for hydrocortisone often incorporate the binding dynamics with CBG. nih.govmdpi.com These models account for the fact that CBG can exist in different conformational states, each with a varying affinity for corticosteroids. For instance, an intact state (CBGi) possesses a high affinity for hydrocortisone, while a cleaved state (CBGe) exhibits a significantly lower affinity. nih.gov This dynamic interplay influences the concentration of free hydrocortisone and its availability to target tissues.

The use of this compound in these models helps to refine the parameters used to describe its binding and dissociation from CBG. By tracking the labeled molecule, researchers can more accurately determine key kinetic constants. While specific binding data for this compound is not publicly available, the principles of its interaction with CBG would be based on the well-established kinetics of hydrocortisone (cortisol). The octanoate ester itself does not directly bind to CBG; it must first be hydrolyzed to hydrocortisone.

Interactive Table: Binding Affinity of Steroids to Human Corticosteroid-Binding Globulin (CBG) at 37°C This table provides a comparison of the dissociation constants (Kd) for different steroids, illustrating the high affinity of cortisol for CBG. The binding affinity of this compound would be studied post-hydrolysis to hydrocortisone.

Steroid Dissociation Constant (Kd) in nM
Cortisol (Hydrocortisone) 18

Data sourced from fluorescence measurements as cited in scientific literature. plos.org

Comparative Metabolism of this compound versus Non-labeled Analogs

A primary application of this compound in preclinical research is in comparative metabolism studies against its non-deuterated counterpart, hydrocortisone 21-octanoate. These studies are designed to elucidate any alterations in metabolic pathways and rates due to the presence of deuterium.

The metabolism of hydrocortisone esters, such as the octanoate, primarily involves enzymatic hydrolysis of the ester bond at the C21 position to release the active hydrocortisone molecule. nih.gov This hydrolysis is a critical step for the drug's activation. Subsequent metabolism of hydrocortisone involves phase I reactions (such as oxidation to cortisone) and phase II reactions (such as glucuronidation). nih.gov

In a comparative preclinical study, both the deuterated and non-labeled compounds would be administered to animal models, and the resulting metabolites in plasma, urine, and feces would be analyzed, typically using mass spectrometry. The deuterium label in this compound allows for the unambiguous identification and quantification of the drug and its metabolites, even in the presence of endogenous hydrocortisone.

Interactive Table: Comparative Hydrolysis of Hydrocortisone Esters in Preclinical Models This table illustrates the differing rates of hydrolysis for various hydrocortisone esters, providing a basis for hypothesizing the metabolic fate of this compound in comparison to its non-labeled analog.

Hydrocortisone Ester Degree of Hydrolysis during Dermal Absorption
Hydrocortisone 21-butyrate Completely hydrolyzed

Data derived from single-pass perfusion studies in rabbit ear skin. nih.gov

Furthermore, comparative studies would investigate if deuteration leads to "metabolic switching," where the presence of a more stable carbon-deuterium bond at one metabolic site shunts metabolism towards alternative pathways. juniperpublishers.com This could potentially lead to a different profile of metabolites for this compound compared to the non-labeled version.

Role of Isotope Effects in Understanding Metabolic Stability

The substitution of hydrogen with deuterium can significantly impact the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, reactions that involve the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond. juniperpublishers.com

In the context of this compound, the deuterium atoms are located on the octanoate moiety. The primary metabolic step for this prodrug is the hydrolysis of the ester linkage. If the rate-limiting step of this hydrolysis involves the cleavage of a C-D bond, a primary KIE would be observed, resulting in a slower release of active hydrocortisone. This would, in turn, increase the metabolic stability of the parent ester prodrug.

The magnitude of the KIE is dependent on the specific enzymatic reaction and the position of the deuterium substitution. nih.govplos.org For instance, if the enzymatic mechanism does not involve the cleavage of one of the deuterated bonds in the rate-determining step, the KIE may be negligible. Preclinical studies using this compound are designed to precisely quantify this effect.

Interactive Table: Theoretical Impact of the Kinetic Isotope Effect on Pharmacokinetic Parameters This table outlines the potential changes in key pharmacokinetic parameters that could be observed for this compound if a significant kinetic isotope effect is present in its metabolism compared to the non-labeled analog.

Pharmacokinetic Parameter Expected Change with Significant KIE Rationale
Rate of Metabolism (Clearance) Decrease The stronger C-D bond slows the rate of metabolic reactions. juniperpublishers.com
Half-life (t½) Increase A slower clearance leads to a longer time for the drug concentration to reduce by half. wikipedia.org
Maximum Concentration (Cmax) May Decrease A slower rate of activation (hydrolysis) could lead to a lower peak concentration of the active drug.

By comparing the pharmacokinetic profiles of this compound and its non-labeled analog in preclinical models, researchers can directly measure the in-vivo relevance of the KIE. These studies are crucial for understanding how deuteration can be strategically employed to optimize the therapeutic properties of a drug by enhancing its metabolic stability.

Pharmacodynamic and Mechanistic Research with Hydrocortisone 21 Octanoate D4 in Experimental Systems

Receptor Binding Affinity and Selectivity Studies in Model Systems

The interaction of a steroid with its receptor is the initiating step for its biological activity. For Hydrocortisone (B1673445) 21-octanoate-d4, the affinity for the glucocorticoid receptor (GR) is a critical parameter. As a prodrug, it is designed to be hydrolyzed to the active hydrocortisone. However, the ester form may possess its own binding characteristics.

Research indicates that esterification at the 21-position of hydrocortisone generally leads to a lower binding affinity for the GR compared to the parent hydrocortisone. nih.gov This is attributed to the bulky ester group interfering with the optimal fit within the receptor's ligand-binding pocket. However, the nature of the ester chain plays a complex role. While short-chain esters like acetate (B1210297) decrease affinity, elongation of the ester chain can increase both the lipophilicity and the binding affinity of the steroid. nih.gov

The presence of deuterium (B1214612) atoms in the octanoate (B1194180) chain is not expected to significantly alter the intrinsic binding affinity, as isotopic substitution does not change the molecule's fundamental chemical properties and shape. Therefore, the binding affinity of Hydrocortisone 21-octanoate-d4 can be considered comparable to its non-deuterated counterpart.

CompoundReceptorBinding Parameter (Kd)Reference System
Hydrocortisone (Low Affinity Site)Glucocorticoid Receptor~30.0 - 68.7 nMRat Liver Cytosol nih.gov
Hydrocortisone 17-butyrate 21-propionateGlucocorticoid Receptor~9.5 - 9.8 nMRat Liver Cytosol nih.gov
Hydrocortisone 21-acetateGlucocorticoid ReceptorLower affinity than HydrocortisoneHuman Keratinocyte Cytosol nih.gov

Molecular Interactions with Steroid Receptors and Related Proteins

Upon entering a target cell, hydrocortisone and its esters interact with a complex network of intracellular proteins, primarily the glucocorticoid receptor (GR), which is a member of the nuclear receptor superfamily. mdpi.com

The canonical pathway for glucocorticoid action involves the following steps:

Ligand Binding: The steroid binds to the GR located in the cytoplasm, which is part of a large multiprotein complex including heat shock proteins (HSPs) like Hsp90 and immunophilins. nih.govoup.com This binding event induces a conformational change in the GR.

Complex Dissociation and Translocation: The conformational change causes the dissociation of the HSPs and other chaperones, exposing a nuclear localization signal on the receptor. wikipedia.org The activated ligand-receptor complex then translocates into the nucleus. nih.gov

DNA Binding and Gene Regulation: In the nucleus, the GR complex typically forms a dimer and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. mdpi.com This binding allows the GR to recruit co-activator or co-repressor proteins, thereby modulating (either activating or repressing) the transcription of specific genes. mdpi.com

This compound functions as a prodrug, meaning it must be hydrolyzed by intracellular esterases to release free hydrocortisone to effectively initiate this signaling cascade. While some intact esters may interact directly with the receptor, their primary role is to deliver the active hormone into the cell. nih.govnih.gov Studies with novel hydrocortisone derivatives have shown that some esters can interact with both glucocorticoid and androgen receptors, inhibiting their translocation to the nucleus and subsequent activation. nih.gov

Cellular Uptake and Intracellular Distribution in Cell Culture Models

The ability of a steroid to exert its effects is dependent on its capacity to cross the cell membrane and reach its intracellular receptors. The cellular uptake of steroids is largely driven by their lipophilicity. nih.govplos.orgnih.gov Esterification of hydrocortisone at the 21-position with a long-chain fatty acid like octanoate significantly increases its lipophilicity compared to the parent hydrocortisone molecule.

This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane, leading to greater intracellular accumulation. nih.gov A study using cultured human keratinocytes and a diester prodrug, hydrocortisone 17-butyrate 21-propionate (HBP), provides a useful model. medicaljournals.se The research demonstrated that the intracellular concentration of the more lipophilic HBP was over five times higher than its extracellular concentration and significantly greater than the accumulation observed for the less lipophilic hydrocortisone. medicaljournals.senih.gov

Once inside the cell, this compound is distributed within lipophilic compartments, such as cellular membranes, before being acted upon by intracellular esterases. nih.gov These enzymes hydrolyze the ester bond, releasing free hydrocortisone and deuterated octanoic acid into the cytoplasm. The liberated hydrocortisone is then free to bind to the GR and initiate downstream signaling events.

Cellular Uptake and Accumulation of Hydrocortisone Esters in Human Keratinocytes medicaljournals.senih.gov
CompoundRatio of Intracellular to Extracellular ConcentrationKey Finding
Hydrocortisone 17-butyrate 21-propionate (HBP)5.64High intracellular accumulation due to increased lipophilicity.
Hydrocortisone (HC)1.36Lower intracellular accumulation compared to the ester form.

Biochemical Effects and Pathway Modulation in In Vitro Assays

The biochemical effects of this compound are mediated by the release of active hydrocortisone. Hydrocortisone exerts a wide range of anti-inflammatory, immunosuppressive, and metabolic effects by modulating various cellular pathways. tocris.com

In vitro studies using various cell culture models have elucidated these effects:

Modulation of Extracellular Matrix Metabolism: In a study with human articular chondrocytes, physiological concentrations of hydrocortisone were shown to up-regulate the synthesis of key cell-associated matrix components, including aggrecan, type II collagen, and fibronectin. nih.gov Concurrently, it decreased catabolic signaling by down-regulating intracellular levels of interleukin-1α and β (IL-1α, IL-1β) and their primary receptor, IL1RI. nih.gov

Gene Expression Regulation: In human fallopian tube epithelial cells, hydrocortisone treatment up-regulated the expression of genes involved in forming tight junctions, such as claudin-3, claudin-4, E-cadherin, and zona occludin-1, suggesting a role in maintaining epithelial barrier integrity. nih.gov In cancer cell lines, hydrocortisone has been shown to increase mitochondrial activity. biorxiv.org

Anti-inflammatory Action: The classic anti-inflammatory effects of glucocorticoids involve the induction of lipocortins, which are proteins that inhibit the phospholipase A2 enzyme. This action blocks the release of arachidonic acid, the precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Effect of Hydrocortisone on Extracellular Matrix Components in Human Chondrocytes nih.gov
Matrix ComponentEffect of Hydrocortisone TreatmentSignificance
AggrecanSignificantly Up-regulatedPromotes matrix synthesis
Type II CollagenSignificantly Up-regulatedPromotes matrix synthesis
FibronectinSignificantly Up-regulatedPromotes matrix synthesis

Investigation of Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation

The primary research application of this compound is in studies involving the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Replacing hydrogen (¹H) with deuterium (²H) creates a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, and reactions where this bond cleavage is the rate-limiting step will proceed more slowly. wikipedia.orglibretexts.org

For this compound, the deuterium atoms are located on the octanoate ester chain. This isotopic labeling does not affect the binding to the GR or the intrinsic activity of the hydrocortisone moiety. Instead, it serves as a probe for the metabolic cleavage of the ester bond.

The key application is in studying the mechanism of esterase enzymes that hydrolyze the prodrug to release active hydrocortisone.

Mechanism Elucidation: By comparing the rate of hydrolysis of this compound with its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond on the octanoate chain is involved in the rate-determining step of the enzymatic reaction.

Metabolic Stability: The KIE can be used to intentionally slow down the metabolism of a drug. nih.gov If the hydrolysis of the ester is a key step in the drug's activation and clearance, the slower rate of cleavage for the deuterated version can provide insights into its pharmacokinetic profile. nih.gov

Metabolic Switching: In some cases, slowing down metabolism at one site of a molecule via deuteration can lead to increased metabolism at other sites, a phenomenon known as "metabolic switching". nih.gov Studying the metabolite profile of the deuterated compound can reveal these alternative metabolic pathways.

Therefore, this compound is not used for its therapeutic properties but as a specialized chemical tool to dissect the enzymatic processes governing the activation of lipophilic hydrocortisone prodrugs. nih.gov

Applications and Future Directions in Chemical Biology and Pharmaceutical Sciences

Contribution to Preclinical Drug Discovery and Development Programs

In the realm of preclinical drug discovery, the accurate quantification of a drug candidate and its metabolites is paramount to understanding its pharmacokinetic and pharmacodynamic profiles. Hydrocortisone (B1673445) 21-octanoate-d4 serves as an ideal internal standard for the quantitative analysis of Hydrocortisone 21-octanoate in complex biological matrices. When used in conjunction with mass spectrometry-based techniques such as liquid chromatography-mass spectrometry (LC-MS), it allows for precise and accurate measurement of the non-deuterated drug.

The key advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. Hydrocortisone 21-octanoate-d4 and its non-deuterated counterpart exhibit nearly identical chromatographic retention times and ionization efficiencies. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows the deuterated standard to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability and reproducibility of the analytical method.

Application in Preclinical Stage Utility of this compound
Pharmacokinetic studiesAccurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles.
Metabolic stability assaysPrecise measurement of the rate of drug metabolism in liver microsomes or other in vitro systems.
Bioavailability studiesReliable quantification of the fraction of an administered dose that reaches systemic circulation.

Utility in the Development of Robust Bioanalytical Assays for Corticosteroids

The development of robust and validated bioanalytical assays is a critical requirement for both preclinical and clinical studies. This compound plays a pivotal role in the development of such assays for corticosteroids. Its use as an internal standard helps to mitigate matrix effects, which are a common source of variability and inaccuracy in bioanalysis. Matrix effects arise from the co-eluting endogenous components of a biological sample that can suppress or enhance the ionization of the analyte.

By adding a known amount of this compound to each sample, analysts can normalize the response of the non-deuterated analyte to that of the internal standard. This normalization process corrects for any signal suppression or enhancement, leading to more accurate and precise quantification. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.

Application in Forensic Science and Doping Control Research for Glucocorticoid Analysis

In forensic science and doping control, the unambiguous identification and quantification of prohibited substances are of utmost importance. Glucocorticoids, including hydrocortisone and its esters, are often regulated in competitive sports due to their potential for performance enhancement and their ability to mask pain.

This compound serves as an essential tool for forensic toxicologists and anti-doping laboratories. By using it as an internal standard in confirmatory analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, laboratories can achieve the high degree of certainty required to report an adverse analytical finding. The use of a deuterated internal standard helps to ensure that the analytical results are legally and scientifically defensible.

Advancement of Metabolomic Research in Steroidomics

Steroidomics, a branch of metabolomics, focuses on the comprehensive analysis of steroids in biological systems. This field aims to elucidate the complex networks of steroid synthesis and metabolism and their roles in health and disease. Quantitative steroidomics relies heavily on the use of stable isotope-labeled internal standards to achieve accurate and reliable measurements of a large number of steroids simultaneously.

This compound, as a representative deuterated steroid ester, contributes to the advancement of steroidomics research. It can be used in targeted metabolomic workflows to accurately quantify hydrocortisone esters and related compounds in various biological samples. This enables researchers to study the intricate changes in steroid profiles associated with different physiological and pathological conditions.

Research Area in Steroidomics Contribution of Deuterated Standards
Endocrine disordersAccurate profiling of steroid hormones to diagnose and monitor diseases.
Biomarker discoveryIdentification of novel steroid biomarkers for various diseases.
Systems biologyIntegration of steroidomics data with other 'omics' data to understand complex biological systems.

Emerging Techniques and Unexplored Research Avenues for Deuterated Steroids

The utility of deuterated steroids like this compound is continually expanding with the advent of new analytical technologies and research methodologies. One emerging area is the use of deuterated compounds in metabolic flux analysis to trace the dynamic changes in metabolic pathways. By administering a deuterated precursor, researchers can follow the incorporation of deuterium (B1214612) into downstream metabolites, providing insights into the rates of metabolic reactions.

Another unexplored avenue is the potential application of deuterated steroids in advanced imaging techniques, such as mass spectrometry imaging (MSI). MSI allows for the visualization of the spatial distribution of molecules in tissue sections. The use of deuterated standards could enhance the quantitative capabilities of MSI for steroids, enabling the mapping of their distribution in different tissues and organs with high precision.

Furthermore, the synthesis of deuterated steroids with strategic placement of deuterium atoms could be explored to study the kinetic isotope effect, providing deeper insights into enzyme reaction mechanisms involved in steroid metabolism.

Q & A

Q. What analytical methods are recommended for quantifying Hydrocortisone 21-octanoate-d4 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying hydrocortisone analogs. For deuterated compounds like this compound, mass spectrometry (MS) coupled with HPLC enhances specificity by distinguishing isotopic patterns. Stability-indicating assays should include stress testing (e.g., thermal, humidity) to monitor degradation pathways, as demonstrated in compatibility studies with excipients .

Q. How do researchers design stability studies for this compound under stress conditions?

Accelerated stability studies involve exposing the compound to elevated temperatures (e.g., 50°C) and humidity (e.g., 50% RH) for 3 months. Chromatographic monitoring (e.g., HPLC) tracks degradation products, while fractional factorial designs (DoE) identify critical excipients that influence stability. For example, binders and lubricants significantly affect hydrocortisone degradation in solid dosage forms .

Q. What are the key challenges in formulating this compound for controlled-release applications?

Compatibility with excipients is critical. A fractional factorial design (DoE) can screen excipients (binders, disintegrants, fillers) to minimize degradation. For instance, lactose and microcrystalline cellulose are preferred fillers due to their inertness, while polyvinylpyrrolidone (PVP) as a binder may accelerate hydrolysis under stress .

Advanced Research Questions

Q. How can experimental design (DoE) optimize this compound formulation development?

A fractional factorial design reduces the number of experiments by systematically varying input variables (e.g., excipient types) and analyzing their effects on output variables (e.g., degradation rate). For hydrocortisone, Pareto charts from ANOVA reveal that binders (p < 0.05) and lubricants (p < 0.1) are critical factors. This approach reduces development time by 50% compared to trial-and-error methods .

Q. How should researchers address contradictory outcomes in clinical trials involving hydrocortisone analogs?

For example, a COVID-19 trial found no significant difference in treatment failure between hydrocortisone and placebo (42.1% vs. 50.7%, p = 0.29) but noted underpowering due to early termination . To resolve contradictions:

  • Conduct post-hoc power analysis to assess reliability.
  • Use meta-analyses to pool data from similar trials.
  • Re-evaluate endpoints (e.g., 21-day mortality vs. long-term respiratory outcomes) .

Q. What methodologies are used to assess the metabolic stability of deuterated hydrocortisone derivatives?

Deuterium labeling (e.g., this compound) slows metabolic clearance via the isotope effect. In vitro assays using human liver microsomes quantify half-life changes, while in vivo studies in rodent models track pharmacokinetic parameters (e.g., AUC, Cmax). LC-MS/MS differentiates deuterated and non-deuterated metabolites .

Q. How do researchers validate the penetration efficacy of topical hydrocortisone formulations?

Franz diffusion cell studies measure permeation through ex vivo human skin. For deuterated analogs, isotopic tracing (e.g., LC-MS/MS) distinguishes endogenous and exogenous hydrocortisone. A 2025 study using 10% hydrocortisone phonophoresis found no detectable epidermal penetration, suggesting formulation re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.